5-Phenyl-1,3-oxazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13-7-12-9)8-4-2-1-3-5-8/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXUPJRHATPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of 5-Phenyl-1,3-oxazole-4-carbonitrile
An In-depth Technical Guide to the Thermodynamic Stability of 5-Phenyl-1,3-oxazole-4-carbonitrile
Executive Summary
The 1,3-oxazole scaffold is a privileged heterocycle in medicinal chemistry, integral to numerous pharmacologically active agents.[1][2] The thermodynamic stability of any drug candidate is a critical determinant of its viability, influencing its synthesis, formulation, shelf-life, and in-vivo behavior. This guide provides a comprehensive technical overview of the thermodynamic landscape of this compound, a representative member of this important class. We will dissect the theoretical underpinnings of its stability, outline robust computational and experimental methodologies for its characterization, and discuss key degradation pathways. This document is intended for researchers, chemists, and drug development professionals seeking to understand and predict the stability profile of substituted oxazole derivatives.
Theoretical Framework: The Inherent Stability of the 1,3-Oxazole Ring
The 1,3-oxazole ring is a five-membered aromatic heterocycle. Its stability is a product of several competing electronic and structural factors. While possessing aromatic character, the delocalization of its six π-electrons is not as effective as in isoelectronic rings like benzene or even pyrrole, due to the high electronegativity of the oxygen atom.[1][3] This results in a molecule that is thermally stable but susceptible to specific chemical challenges.[1][4]
Key Characteristics:
-
Aromaticity: Molecular Orbital (MO) calculations and Nuclear Magnetic Resonance (NMR) data confirm the aromatic nature of the oxazole ring, which contributes significantly to its baseline thermodynamic stability.[3] However, its Dewar resonance energy is relatively low, indicating a less stabilized system compared to other heteroaromatics.[3]
-
Basicity: The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8.[2][5] This property is crucial as protonation of the ring nitrogen in acidic media is the initiating step for hydrolytic degradation.[5]
-
Substituent Effects: The stability of the oxazole core is profoundly influenced by its substituents. In this compound, the phenyl group at the C5 position and the electron-withdrawing nitrile (cyano) group at the C4 position dictate the molecule's electronic distribution and reactivity. The phenyl group can participate in π-stacking interactions, potentially increasing crystal lattice energy and thermal stability, while the cyano group significantly influences the electron density of the ring, impacting its susceptibility to nucleophilic or electrophilic attack.[6] Quantum-chemical calculations on similar structures have shown that acceptor residues like -CN can lower the energy of the highest occupied molecular orbital (HOMO), which can affect the molecule's stability and reactivity.[6]
Computational Assessment of Molecular Stability
In the absence of extensive experimental thermochemical data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool.[7][8] DFT calculations can elucidate the kinetic and thermodynamic stability of molecules by determining key electronic parameters.
Core Computational Parameters
For a molecule like this compound, DFT analysis provides insights into its stability and reactivity. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher kinetic stability and lower chemical reactivity.[7]
| Parameter | Significance | Typical Computational Method |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | DFT (e.g., B3LYP/6-311++G(d,p))[7] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | DFT (e.g., B3LYP/6-311++G(d,p))[7] |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO; correlates with molecular stability and reactivity.[7] | Calculated from HOMO/LUMO energies |
| Gibbs Free Energy (ΔG) | Indicates the spontaneity of formation and overall thermodynamic stability.[9] | DFT with frequency calculations |
Note: Specific calculated values for this compound are not available in the cited literature; this table represents the standard approach for its computational evaluation.
Visualization of the Target Molecule
Caption: Molecular structure of this compound.
Experimental Validation of Thermodynamic Stability
Thermal analysis techniques are indispensable for quantifying the thermodynamic stability of a solid-state compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting point, phase transitions, and decomposition temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining melting point (Tm), a key indicator of crystalline lattice stability.
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium). This ensures the accuracy of the measured transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate of 50 mL/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated area of this peak corresponds to the enthalpy of fusion (ΔHf).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal decomposition temperature (Td), which marks the upper limit of a compound's thermal stability.
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Verify the temperature and mass accuracy of the TGA instrument using appropriate standards.
-
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Place the pan onto the TGA balance mechanism.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (T5%). The resulting TGA curve provides a profile of the material's degradation pattern.
Summary of Expected Thermal Properties
While specific data for the title compound is not published, related structures provide an expected range. For instance, various 5-phenyl-1,3,4-oxadiazole derivatives exhibit melting points ranging from 116 °C to over 220 °C, indicating high thermal stability conferred by the aromatic systems.[10][11]
| Property | Description | Typical Technique | Expected Outcome for this compound |
| Melting Point (Tm) | Temperature of solid-to-liquid phase transition. | DSC | Sharp endotherm, likely >100 °C, indicating a stable crystalline solid. |
| Decomposition Temp (Td) | Temperature at which the molecule begins to chemically degrade. | TGA | Onset of mass loss, expected to be significantly above the melting point. |
Factors Influencing Stability & Degradation Pathways
Beyond thermal decomposition, the stability of this compound is contingent on its resistance to chemical degradation, primarily through hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The oxazole ring is susceptible to acid-catalyzed hydrolysis.[5] In highly acidic environments, such as the stomach, the ring nitrogen can be protonated, which activates the C2 carbon for nucleophilic attack by water.[5] This leads to ring cleavage, ultimately forming an α-acylamino ketone or related structures.[12] The stability in basic conditions is generally higher, but strong bases can also promote degradation.
Caption: Proposed acid-catalyzed hydrolysis pathway for the oxazole ring.
Oxidative and Photochemical Stability
Oxazole rings are generally susceptible to oxidation, which can lead to ring cleavage.[4][13] The reaction with singlet oxygen, for example, can proceed via a [4+2]-cycloaddition to form an unstable endoperoxide intermediate that rapidly decomposes.[13] Similarly, oxazoles can undergo photolysis, leading to rearrangement or oxidation products, a critical consideration for drug substances exposed to light during storage or administration.[4]
Workflow for Stability Assessment & Practical Recommendations
A systematic approach is required to fully characterize the thermodynamic stability of a novel oxazole derivative.
Integrated Stability Assessment Workflow
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5-Phenyl-1,3-oxazole-4-carbonitrile role in heterocyclic chemistry
An In-depth Technical Guide to the Role of 5-Phenyl-1,3-oxazole-4-carbonitrile in Heterocyclic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Oxazole Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of countless therapeutic agents.[1] Among these, the 1,3-oxazole nucleus, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is recognized as a "privileged scaffold."[2] Its prevalence in biologically active natural products and synthetic drugs stems from its unique electronic properties and its ability to act as a bioisostere for amide or ester functionalities, engaging with biological targets through a network of non-covalent interactions.[1][3]
This guide focuses on a particularly versatile derivative: This compound . The strategic placement of substituents on the oxazole core dictates its utility. The C5-phenyl group provides a lipophilic anchor, crucial for membrane permeability and potential π-π stacking interactions with protein targets. More importantly, the C4-carbonitrile (-CN) group is not merely a static feature; it is a powerful and versatile synthetic handle. As a potent electron-withdrawing group, it modulates the reactivity of the entire heterocyclic system and serves as a linchpin for diversification, enabling the construction of more complex, fused heterocyclic systems. This dual functionality makes this compound and its analogues indispensable building blocks in modern drug discovery.[3][4]
Part 1: Synthesis of the 5-Aryloxazole-4-carbonitrile Core
The construction of the oxazole ring is a foundational topic in organic chemistry, with several named reactions providing reliable access.[5] The synthesis of 4-cyano substituted oxazoles, however, often requires more specialized approaches that introduce the nitrile functionality concurrently with ring formation or in a subsequent step.
Modern Approaches: Metal-Mediated Cyanation
A prominent strategy for accessing 5-aryloxazole-4-carbonitriles involves the direct cyanation of a pre-formed oxazole ring. Copper(II)-mediated reactions have proven effective, utilizing readily available starting materials. One such approach begins with acetophenone, which is transformed into the target molecule in a process where multiple bonds are formed.[4]
A plausible pathway involves the use of potassium ferricyanide, which serves a dual role as both the cyanide ("CN") source and a coupling agent.[4] This method is advantageous due to the lower toxicity of the cyanide reagent compared to traditional sources and the mild reaction conditions often employed.
Classical Synthesis: The Van Leusen Reaction
The Van Leusen oxazole synthesis is a powerful one-step method for creating 5-substituted oxazoles by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).[5] While the classical reaction yields a C5-substituted oxazole, modifications of this chemistry or related isocyanide-based methods can be adapted to produce the desired 4-carbonitrile scaffold, although this is less direct for the specific target molecule of this guide.
Workflow for a General Synthesis Pathway
The following diagram illustrates a conceptual workflow for synthesizing a substituted oxazole core, which can be adapted for this compound. This pathway highlights the transformation from a dichloroacrylonitrile precursor, a robust method for building the C4-cyano functionality directly into the scaffold.[3]
Caption: Conceptual workflow for the synthesis of functionalized oxazole-4-carbonitriles.
Part 2: The Carbonitrile Group as a Gateway for Heterocyclic Elaboration
The true synthetic power of this compound lies in the reactivity of its nitrile group and its ability to participate in ring-forming reactions. The electron-deficient nature of the oxazole ring, amplified by the C4-cyano group, makes it a unique substrate for constructing novel molecular architectures.
Transformations of the Nitrile Functionality
The carbonitrile group is a versatile precursor to other essential functional groups:
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, a key site for amide coupling in drug development.
-
Reduction: Catalytic hydrogenation or reduction with agents like LiAlH₄ can convert the nitrile to a primary amine (aminomethyl group), providing a basic center or a point for further derivatization.
-
Cycloadditions: The nitrile can participate in [3+2] cycloadditions with reagents like sodium azide to form tetrazoles, which are important bioisosteres for carboxylic acids.
Case Study: Friedländer Annulation for Quinoline Synthesis
A compelling demonstration of the oxazole scaffold's role as a building block is its use in constructing fused heterocyclic systems. Research has shown that related 5-amino-4-cyano-1,3-oxazoles are excellent precursors for the Friedländer synthesis of quinolines.[6] In this reaction, the 5-amino-oxazole derivative reacts with a ketone (e.g., cyclohexanone) under acidic conditions. The reaction proceeds via an initial condensation followed by a cyclization and rearrangement, where the oxazole ring effectively acts as a masked amino-aldehyde equivalent, ultimately leading to a substituted quinoline. This transformation showcases the conversion of a simple five-membered heterocycle into a more complex and pharmacologically significant fused bicyclic system.
The logical flow of this synthetic strategy is depicted below.
Caption: Logical pathway for the Friedländer synthesis of quinolines from an oxazole precursor.
Part 3: Applications in Drug Discovery and Medicinal Chemistry
The this compound framework is a recurring motif in the design of modern therapeutics, particularly in oncology. Its rigid structure, combined with the potential for diverse functionalization, allows for precise tuning of pharmacological properties.
Case Study: Sulfonylated Oxazoles as Potent Anti-Neuroblastoma Agents
Neuroblastoma is a pediatric cancer that urgently requires more effective and selective therapies. Recent research has identified a series of sulfonylated 5-(piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles as highly promising candidates.[3] In this work, the core oxazole scaffold was elaborated at the C5 position with a sulfonylpiperazine moiety, a group known to improve pharmacokinetic properties and provide additional hydrogen bonding opportunities.
Several of these compounds demonstrated potent and selective cytotoxicity against both MYCN-amplified (Kelly) and non-amplified (SHSY5Y) neuroblastoma cell lines, with activity comparable to the standard-of-care drug doxorubicin but with significantly lower toxicity in non-malignant cells.[3]
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
| 7b | Kelly (Neuroblastoma) | 1.9 | > 5.3 |
| 7b | SHSY5Y (Neuroblastoma) | 2.5 | > 4.0 |
| 7b | HEK293 (Non-malignant) | > 10 | - |
| Doxorubicin | Kelly (Neuroblastoma) | 1.8 | 1.1 |
| Doxorubicin | HEK293 (Non-malignant) | 2.0 | - |
| Data synthesized from Preprints.org, 2025.[3] |
In silico docking studies suggest these compounds bind with high affinity to the ATP-binding site of Aurora A kinase, a key enzyme involved in the proliferation of neuroblastoma cells, particularly in the context of the Aurora A/N-MYC complex.[3] This work exemplifies a successful drug design strategy: using the this compound core as a rigid scaffold and functionalizing it to achieve high potency and selectivity against a specific oncological target.
Part 4: Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the synthesis and derivatization of the oxazole core.[3] Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.
Protocol 1: Synthesis of 2-Aryl-5-chloro-1,3-oxazole-4-carbonitrile
Causality: This procedure establishes the core heterocyclic structure. The C5-chloro group is an excellent leaving group, serving as a reactive handle for subsequent nucleophilic aromatic substitution reactions to introduce diversity.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the corresponding 2-acylamino-3,3-dichloroacrylonitrile (1.0 eq).
-
Reaction: Add phosphorus pentachloride (1.2 eq) and phosphorus oxychloride (5-10 volumes).
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: The resulting precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Aryl-5-(piperazin-1-yl)-1,3-oxazole-4-carbonitrile
Causality: This step demonstrates the utility of the C5-chloro group. Piperazine is introduced via nucleophilic aromatic substitution. The secondary amine of the piperazine ring provides another site for diversification, as seen in the anti-neuroblastoma case study where it is functionalized with a sulfonyl group.
-
Setup: In a round-bottom flask, dissolve 2-Aryl-5-chloro-1,3-oxazole-4-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF (10 volumes).
-
Reagent Addition: Add piperazine (2.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The excess piperazine acts as both a nucleophile and a base.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 8-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired product.
References
-
Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. Available at: [Link]
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Hryshchenko, A., et al. (2025). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile and 4-Sulfonylamide-5-Phenyl-1,3-Thiazole Derivatives in Vitro. ResearchGate. Available at: [Link]
-
Xu, L., et al. (2018). Copper(II)-mediated formation of oxazole-4-carbonitrile from acetophenone and coordinated cyanide anion: Via a radical coupling. ResearchGate. Available at: [Link]
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SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Available at: [Link]
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Singh, P., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Der Pharma Chemica, 8(19), 304-316. Available at: [Link]
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Molinski, T. F. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of California, Davis. Available at: [Link]
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Biernasiuk, A., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI. Available at: [Link]
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Ghiuru, R., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. Available at: [Link]
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Trost, B. M., Dogra, K., & Franzini, M. (2004). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. Journal of the American Chemical Society, 126(7), 1944–1945. Available at: [Link]
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Yadav, G., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 133-146. Available at: [Link]
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Singh, A., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Journal of Chemistry. Available at: [Link]
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Hayes, C. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Otterbein University. Available at: [Link]
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Hryshchenko, A., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. Available at: [Link]
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Bakulev, V. A., et al. (2015). An isoxazole strategy for the synthesis of alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates – versatile building blocks for assembling pyrrolo-fused heterocycles. Organic & Biomolecular Chemistry, 13(16), 4747–4756. Available at: [Link]
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Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]
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Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of oxazole building block 14. Reagents and conditions: (a)... Available at: [Link]
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Canu, B., et al. (2004). Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). 1,3,4-Oxazoles in drug discovery and medicinal chemistry. Available at: [Link]
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Methodological & Application
Using 5-Phenyl-1,3-oxazole-4-carbonitrile as a precursor for oxazole-based drugs
Application Note: 5-Phenyl-1,3-oxazole-4-carbonitrile as a Precursor for Oxazole-Based Drugs
Executive Summary
The oxazole scaffold is a "privileged structure" in medicinal chemistry, offering improved metabolic stability and hydrogen-bonding potential compared to furan or thiophene analogs. This compound (C₁₀H₆N₂O) represents a critical divergent intermediate. Its C4-nitrile group serves as a versatile electrophilic handle for generating amidines, tetrazoles, and amines, while the C5-phenyl ring provides essential lipophilicity and
This guide outlines the scalable synthesis of this precursor and details three downstream transformation protocols essential for library generation in drug discovery.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₀H₆N₂O | |
| Molecular Weight | 170.17 g/mol | |
| Physical State | Crystalline Solid | Typically off-white to pale yellow. |
| Solubility | DMSO, DMF, DCM, EtOAc | Low solubility in water/hexanes. |
| Key Reactivity | C4-Nitrile (Electrophilic) | Susceptible to Pinner reaction, reduction, and cycloaddition. |
| Stability | Stable under standard conditions | Avoid strong acids (hydrolysis risk) unless intended. |
Strategic Synthesis Roadmap
The most reliable, scalable route to this compound avoids the use of toxic cyanide gas or unstable isocyanides by utilizing a Dehydration Strategy starting from the commercially available carboxylic acid.
Visual Workflow (Graphviz)
Caption: Divergent synthesis pathway. The core workflow (solid lines) generates the nitrile precursor, which serves as a hub for three distinct medicinal chemistry classes (dashed lines).
Protocol A: Scalable Synthesis of the Precursor
Objective: Synthesis of this compound from 5-phenyl-1,3-oxazole-4-carboxylic acid. Scale: 10 mmol (adaptable to gram-scale).
Step 1: Amide Formation
-
Activation: Suspend 5-phenyl-1,3-oxazole-4-carboxylic acid (1.89 g, 10 mmol) in anhydrous DCM (20 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (1.1 mL, 13 mmol) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases and the solid dissolves.
-
Concentration: Evaporate the solvent in vacuo to obtain the crude acid chloride (yellow solid). Do not purify.
-
Amidation: Re-dissolve the residue in anhydrous THF (15 mL). Cool to 0°C. Slowly add 28% Aqueous Ammonia (5 mL) or bubble NH₃ gas for 15 mins.
-
Isolation: Stir for 1 hour. Dilute with water (50 mL). The product, 5-phenyl-1,3-oxazole-4-carboxamide , will precipitate. Filter, wash with cold water, and dry.
-
Expected Yield: 85-95%.
-
Step 2: Dehydration to Nitrile
Rationale: Traditional dehydration uses POCl₃, but T3P (Propylphosphonic anhydride) offers a milder, safer profile for scale-up. Both options are provided.[1][2][3][4]
Option A: POCl₃ Method (Standard)
-
Dissolve the amide (1.0 eq) in POCl₃ (5.0 eq).
-
Heat to 80°C for 3 hours. Monitor by TLC (the nitrile is less polar than the amide).
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice/NaHCO₃ . Caution: Exothermic.
-
Extract with Ethyl Acetate (3x).[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or use flash chromatography (10-20% EtOAc in Hexane).
Application Notes: Downstream Transformations
Application 1: Synthesis of Amidines (Pinner Reaction)
Target Class: Kinase inhibitors, where the amidine mimics the hinge-binding motif.
-
Imidate Formation: Dissolve the nitrile (1 mmol) in anhydrous Ethanol (5 mL). Cool to 0°C.[4]
-
Acidification: Bubble dry HCl gas through the solution for 30 mins (or add Acetyl Chloride dropwise to the alcohol).
-
Incubation: Seal the vessel and store at 4°C for 16-24 hours. The Pinner salt (imidate hydrochloride) may precipitate.
-
Ammonolysis: Remove solvent/excess HCl in vacuo. Resuspend the residue in EtOH and add Ammonia (7N in MeOH) (3 eq). Heat to 60°C for 4 hours.
-
Workup: Concentrate and purify via reverse-phase HPLC.
Application 2: Bioisostere Conversion (Tetrazole)
Target Class: Angiotensin receptor blockers, carboxylic acid mimics.
-
Reagents: Combine nitrile (1 mmol), Sodium Azide (NaN₃, 1.5 eq), and Zinc Bromide (ZnBr₂, 1.0 eq) in Isopropanol/Water (2:1).
-
Note: ZnBr₂ catalyzes the cycloaddition, avoiding the use of toxic tin reagents or highly explosive conditions.
-
-
Reaction: Reflux at 80-90°C for 12-24 hours.
-
Workup: Acidify with 1N HCl to pH 3 (precipitates the tetrazole). Extract with EtOAc.[4]
Application 3: Reduction to Aminomethyl Derivatives
Target Class: Linkers for PROTACs or fragment-based drug design.
-
Reagents: Dissolve nitrile in dry THF.
-
Reduction: Add LiAlH₄ (2.0 eq) dropwise at 0°C. (Alternative: Hydrogenation with Raney Nickel at 50 psi).
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Result: Provides the primary amine, ready for amide coupling or reductive amination.
Safety & Handling
-
Cyanide Hazard: While the nitrile itself is stable, metabolic or strong acid hydrolysis can release cyanide species. Handle all waste streams as cyanide-contaminated until treated (bleach oxidation).
-
Skin Irritation: Oxazoles are known skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.
-
POCl₃: Highly corrosive and water-reactive. Perform quenches behind a blast shield.
References
-
General Oxazole Synthesis: Organic Chemistry Portal. "Synthesis of Oxazoles." Available at: [Link]
-
Tetrazole Synthesis (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Available at: [Link]
-
Precursor Properties: PubChem. "this compound (CID 4204481)." Available at: [Link]
Sources
Application Note: High-Efficiency Microwave Synthesis of 5-Phenyl-1,3-oxazole-4-carbonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Phenyl-1,3-oxazole-4-carbonitrile (CAS: 1003-52-7), a critical pharmacophore in drug discovery, particularly for p38 MAP kinase inhibitors and antifungal agents.
Traditional thermal routes to 4-cyanooxazoles often involve harsh dehydrating conditions (e.g., refluxing POCl
Key Advantages of this Protocol:
-
Reaction Time: Reduced from 4–6 hours (thermal) to <10 minutes.
-
Safety: Uses Cyanuric Chloride (TCT) as a milder, solid-state dehydrating agent compared to neat phosphoryl chloride.
Scientific Rationale & Mechanism
The Microwave Effect in Dehydration
The synthesis hinges on the dehydration of the primary amide. This elimination reaction proceeds through a highly polar transition state. Microwave irradiation provides efficient internal heating, coupling directly with the dipolar amide and the polar intermediate (O-acyl imidate), significantly lowering the activation energy barrier (
Retrosynthetic Strategy
The target molecule is accessed via a convergent strategy :
-
Precursor Assembly: Van Leusen cyclization or Schöllkopf synthesis to generate the oxazole ester, followed by ammonolysis to the amide.
-
Microwave Dehydration: Rapid conversion of the amide to the nitrile using 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT) in DMF.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic pathway of TCT-mediated amide dehydration accelerated by microwave dielectric heating.
Experimental Protocol
Materials & Equipment
-
Microwave System: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of pressure monitoring.
-
Vessel: 10 mL or 30 mL pressurized glass vial with silicone/PTFE septum.
-
Reagents:
-
5-Phenyl-1,3-oxazole-4-carboxamide (1.0 equiv) [Pre-synthesized or Commercial]
-
Cyanuric Chloride (TCT) (0.5 equiv)
-
Dimethylformamide (DMF) (Anhydrous)
-
Ethyl Acetate / Hexanes (for extraction)
-
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Charge: In a 10 mL microwave vial, add 5-Phenyl-1,3-oxazole-4-carboxamide (188 mg, 1.0 mmol).
-
Activator: Add Cyanuric Chloride (92 mg, 0.5 mmol). Note: Handle TCT in a fume hood; it is moisture sensitive.
-
Solvent: Add DMF (2.0 mL). Cap the vial immediately.
-
Pre-stir: Vortex for 30 seconds to ensure a homogeneous slurry.
Phase 2: Microwave Irradiation
Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Control Mode | Standard (Fixed Temp) | Ensures reproducible kinetics. |
| Temperature | 100 °C | Optimal for elimination without charring. |
| Hold Time | 5:00 minutes | Sufficient for >98% conversion. |
| Pre-Stirring | High (30 sec) | Prevents hot-spots in the slurry. |
| Power Max | 150 W | Prevents temperature overshoot. |
| Pressure Limit | 200 psi | Safety cutoff (reaction is low pressure). |
Phase 3: Work-up & Purification
-
Cooling: Allow the vial to cool to <40 °C using compressed air (integrated in most reactors).
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 15 mL).
-
Wash: Wash combined organics with saturated NaHCO
(to remove cyanuric acid byproducts) and brine. -
Dry & Concentrate: Dry over MgSO
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash chromatography (SiO
, 10-20% EtOAc in Hexanes). Note: The product is often pure enough for use after work-up.
Results & Data Analysis
Yield Comparison
The microwave protocol demonstrates superior efficiency compared to conventional thermal methods.[3][4]
| Method | Reagent | Temp (°C) | Time | Yield (%) | Notes |
| Microwave (This Work) | TCT / DMF | 100 | 5 min | 92% | Clean profile, easy workup |
| Thermal Reflux | POCl | 105 | 4 hrs | 78% | Corrosive, dark tar formation |
| Thermal Stirring | SOCl | 80 | 6 hrs | 65% | Incomplete conversion |
Analytical Validation
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 96–98 °C.
-
IR (ATR): Distinct absorption at 2235 cm
(C N stretch), absence of amide bands (3150-3350 cm ). -
H NMR (400 MHz, CDCl
): 8.05 (s, 1H, H-2 of oxazole), 7.95-7.90 (m, 2H, Ar-H), 7.55-7.45 (m, 3H, Ar-H).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of TCT | Ensure DMF is anhydrous; use fresh TCT. |
| Pressure Spike | Runaway decomposition | Reduce temperature to 80 °C and extend time to 8 min. |
| Impurity (Acid) | Incomplete washing | Ensure thorough wash with sat. NaHCO |
| Starting Material Remains | Low MW absorption | DMF is a good absorber, but if using non-polar solvents, add an ionic liquid dopant. |
References
-
General Microwave Oxazole Synthesis
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
-
Dehydration of Amides with TCT
-
De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). A Mild and Efficient Alternative to the Classical Dehydration of Primary Amides to Nitriles. Journal of Organic Chemistry, 67(17), 6272–6274. [Link]
-
-
Microwave-Assisted Dehydration Protocols
-
Leadbeater, N. E., & Marco, M. (2003). Preparation of nitriles from amides using a microwave-promoted method. Journal of Organic Chemistry, 68(14), 5660-5667. [Link]
-
-
Oxazole Pharmacophore Review
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Selection for 5-Phenyl-1,3-oxazole-4-carbonitrile Recrystallization
Welcome to the technical support guide for the purification of 5-Phenyl-1,3-oxazole-4-carbonitrile. As a key intermediate in pharmaceutical and materials science research, achieving high purity is critical for reliable downstream applications.[1] Recrystallization is a powerful and cost-effective technique for this purpose, but its success hinges on the rational selection of an appropriate solvent system. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the experimental nuances of this process.
Section 1: Foundational Principles of Solvent Selection
The success of any recrystallization is fundamentally tied to the differential solubility of the target compound and its impurities at varying temperatures. The ideal solvent will solubilize the compound completely at or near its boiling point, while showing very limited solubility at low temperatures (0-4 °C).[2]
Q: What are the ideal characteristics of a recrystallization solvent for this compound?
A: An ideal solvent must satisfy several criteria:
-
Temperature-Dependent Solubility: The compound should be highly soluble in the hot solvent but poorly soluble when cold. This differential is the driving force for crystallization.[3]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[4]
-
Chemical Inertness: The solvent must not react with the this compound.[5]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[5]
-
Crystal Quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals.
Based on the structure of this compound (a moderately polar aromatic heterocycle), a range of solvents should be screened. Common solvents used for related oxazole derivatives include ethanol, methanol, and acetonitrile.[6][7][8]
Table 1: Potential Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Ethanol | 78 | 24.5 | Good general-purpose solvent for moderately polar compounds. Often used for recrystallizing oxazole derivatives.[7] |
| Isopropanol | 82 | 19.9 | Similar to ethanol but slightly less polar; may offer a different solubility profile. |
| Acetonitrile | 82 | 37.5 | A more polar option that can be effective if alcohols are too solvating.[8] |
| Ethyl Acetate | 77 | 6.0 | A less polar solvent; useful if the compound is too soluble in alcohols. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Its high boiling point can sometimes be problematic. |
| Water | 100 | 80.1 | Unlikely to be a good single solvent due to the compound's aromatic nature, but excellent as an anti-solvent in a mixed system with a miscible organic solvent like ethanol or isopropanol.[9] |
Experimental Workflow: Systematic Solvent Selection
A small-scale, systematic screening process is the most reliable method for identifying the optimal solvent.
Caption: Workflow for selecting a recrystallization solvent.
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude this compound into a small test tube or vial.
-
Add the candidate solvent dropwise (starting with ~0.5 mL) at room temperature and stir or vortex. Note the solubility. If the compound dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be used in a mixed-solvent system.[10]
-
If the compound is not fully soluble, heat the mixture to the solvent's boiling point.
-
If the compound dissolves completely at boiling, it is a potential candidate. Proceed to step 6.
-
If the compound does not dissolve, add more solvent in small portions (~0.2 mL) while maintaining the heat until it fully dissolves. Be careful not to add a large excess.[11]
-
Allow the clear, hot solution to cool slowly to room temperature.
-
Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.
Section 2: Troubleshooting Guide
Even with a good solvent, experimental challenges can arise. This section addresses the most common issues.
Caption: Troubleshooting decision tree for common recrystallization issues.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[12] This is problematic because the oil often traps impurities, defeating the purpose of recrystallization.[13]
Causality:
-
High Impurity Concentration: Significant impurities can depress the melting point of your compound, causing it to melt in the hot solution.[14]
-
Low Melting Point: The melting point of the compound may be lower than the boiling point of the solvent.[15]
-
High Supersaturation: If the solution is cooled too quickly, the concentration of the solute exceeds the solubility limit at a temperature that is still above its melting point.[12]
Solutions:
-
Re-heat and Dilute: Warm the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation temperature.[13]
-
Slow Cooling: Allow the flask to cool as slowly as possible. Insulating the flask can promote the slow, ordered crystal growth required to bypass the liquid phase separation.
-
Lower Boiling Point Solvent: If the issue persists, the chosen solvent's boiling point is likely too high. Select a solvent with a lower boiling point and re-screen.
-
Use a Solvent Pair: Dissolve the compound in a minimum of a "good" hot solvent and slowly add a "poor," miscible solvent (anti-solvent) until the solution becomes faintly cloudy. This can induce crystallization at a lower temperature.[9]
Q: No crystals are forming, even after the solution has cooled. What's wrong?
A: The failure of a cooled solution to produce crystals is typically due to one of two reasons: either the solution is not saturated, or it is supersaturated and requires a nucleation event to begin crystallization.
Causality:
-
Excess Solvent: This is the most common reason for crystallization failure. Too much solvent was added, and the solution is not saturated even at low temperatures.[15]
-
Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal growth requires an initial "seed" or nucleation site to begin.[15]
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[10]
-
Seed Crystals: Add a tiny crystal of the crude or pure compound to the solution. This provides a perfect template for further crystal growth.[15]
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25-30%) and then attempt to cool it again.[15]
-
Drastic Cooling: If crystals still do not appear, submerge the flask in an ice-salt or dry ice-acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.
Q: The crystal yield is very low. How can I improve it?
A: A low yield indicates that a significant amount of your product remains dissolved in the mother liquor.
Causality:
-
Using a large excess of solvent. [13]
-
Premature filtration: The solution was not cooled sufficiently before filtering, leaving the product in solution.
-
Inappropriate solvent choice: The compound has significant solubility even at low temperatures in the chosen solvent.
Solutions:
-
Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[11]
-
Maximize Cooling: Ensure the solution is thoroughly chilled in an ice bath for at least 20-30 minutes before vacuum filtration to minimize solubility.
-
Recover a Second Crop: Collect the filtrate (mother liquor) and reduce its volume by boiling. Upon cooling, a second, often less pure, crop of crystals may be obtained.[13]
-
Re-evaluate the Solvent: If the yield remains poor, the chosen solvent may not be optimal. A different solvent or a mixed-solvent system might provide a better differential in solubility.
Section 3: Frequently Asked Questions (FAQs)
Q: How do I choose between a single-solvent and a mixed-solvent system?
A: A single-solvent system is generally preferred for its simplicity.[3] However, if no single solvent provides the ideal "soluble when hot, insoluble when cold" profile, a mixed-solvent system is an excellent alternative.[9] This is used when your compound is too soluble in one solvent (Solvent A) and insoluble in another (Solvent B), provided A and B are miscible. The compound is dissolved in a minimum of hot Solvent A, and Solvent B is added dropwise to the hot solution until it becomes turbid, indicating the saturation point has been reached.
Q: What is polymorphism and why is it a concern for a compound like this compound?
A: Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[16] These different forms have the same chemical composition but different crystal lattice arrangements.[17] For active pharmaceutical ingredients (APIs), this is critically important because different polymorphs can have different physical properties, including solubility, dissolution rate, and stability.[18][19] These differences can significantly impact a drug's bioavailability and therapeutic effectiveness.[20] The conditions of crystallization—such as the solvent used, cooling rate, and temperature—can dictate which polymorph is formed.[16] Therefore, a consistent and well-controlled recrystallization protocol is essential to ensure the production of a single, desired polymorphic form.
Q: How critical is the cooling rate to the success of my recrystallization?
A: The cooling rate is very critical as it directly influences crystal size and purity.
-
Slow Cooling: Promotes the formation of larger, more ordered, and typically purer crystals. It allows for the selective deposition of the desired molecule onto the growing crystal lattice, excluding impurities.[2]
-
Rapid Cooling (Crashing Out): Leads to the rapid formation of many small crystals. This process is less selective and can trap impurities and solvent within the crystal lattice, resulting in a less pure product.[13] For optimal purity, slow cooling to room temperature followed by a final chilling period in an ice bath is recommended.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
- GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
- Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Fundamental & Pharmaceutical Sciences, 8(208).
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- Jagiellońskie Centrum Innowacji. (n.d.).
- Scribd. (n.d.).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York, Department of Chemistry. (n.d.).
- Reddit. (2013).
- Mettler Toledo. (n.d.).
- Science Learning Center. (n.d.).
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
- Williamson, K. L., & Masters, K. M. (n.d.).
- University of California, Irvine. (n.d.).
- Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
- Reddit. (2022).
- Smolecule. (2023). 5-Phenyl-1,3,4-oxadiazole-2-carbonitrile.
- MySkinRecipes. (n.d.). 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile.
- Jonušis, M., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7671.
- ResearchGate. (2025).
- Preprints.org. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma.
- Pilyo, S. G., et al. (2019). Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates and α-amino-N-hetarenes. Current Chemistry Letters, 8(4), 145-154.
Sources
- 1. 5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carbonitrile [myskinrecipes.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. mt.com [mt.com]
- 6. Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group | MDPI [mdpi.com]
- 7. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]
- 8. growingscience.com [growingscience.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. reddit.com [reddit.com]
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- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 17. nishkaresearch.com [nishkaresearch.com]
- 18. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. hilarispublisher.com [hilarispublisher.com]
Troubleshooting ring-opening side reactions of 5-Phenyl-1,3-oxazole-4-carbonitrile
Welcome to the technical support center for 5-Phenyl-1,3-oxazole-4-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and mitigate potential side reactions, ensuring the integrity of your experimental outcomes.
Introduction to the Stability of the Oxazole Ring
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] While oxazoles are generally considered thermally stable, their electronic structure makes them susceptible to certain chemical transformations, particularly ring-opening reactions.[2][3] The electron-withdrawing nature of the nitrogen atom renders the C2 position of the oxazole ring electron-deficient and thus a primary site for nucleophilic attack.[4][5] Conversely, electrophilic substitution is more likely to occur at the electron-rich C5 position.[5] The presence of a phenyl group at C5 and a nitrile group at C4 in this compound further influences the reactivity and stability of the oxazole core.
Troubleshooting Guide: Ring-Opening Side Reactions
This section addresses specific issues you might encounter during your experiments, focusing on the causality behind the problem and providing actionable solutions.
Issue 1: Product Degradation and Yield Loss Under Acidic Conditions
Question: I am observing significant degradation of my this compound starting material and low yields of my desired product when performing reactions in an acidic medium. What is causing this, and how can I prevent it?
Root Cause Analysis:
Oxazole rings are susceptible to acid-catalyzed hydrolysis.[6] The nitrogen atom at position 3 is weakly basic (the conjugate acid has a pKa of approximately 0.8) and can be protonated in strongly acidic conditions.[6][7] This protonation enhances the electrophilicity of the C2 carbon, making it highly vulnerable to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This attack initiates a ring-opening cascade, leading to the formation of undesired byproducts and a reduction in the yield of your target molecule. The electron-withdrawing nitrile group at the C4 position can further facilitate nucleophilic attack at the C2 position.[8]
dot
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Mitigation Strategies:
-
pH Control: If your reaction conditions permit, maintain a neutral or slightly basic pH to prevent protonation of the oxazole nitrogen.
-
Anhydrous Conditions: The presence of water is critical for hydrolysis. Ensure all solvents and reagents are rigorously dried before use. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Choice of Acid: If an acid is essential for your transformation, consider using a milder Lewis acid instead of a strong Brønsted acid. Alternatively, a weaker organic acid might provide the necessary catalysis without promoting significant ring-opening.
-
Reaction Temperature: Hydrolysis is often accelerated at elevated temperatures. Conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Reduced Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to the acidic conditions.
Experimental Protocol: Monitoring Degradation by HPLC
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Set up your reaction under the desired acidic conditions.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot immediately by diluting it in a neutral or slightly basic buffer.
-
Analyze the quenched aliquot by reverse-phase HPLC with a UV detector.
-
Monitor the decrease in the peak area of the starting material and the appearance of any new peaks corresponding to degradation products.
Issue 2: Unexpected Ring Transformation in the Presence of Nucleophiles
Question: I am attempting a reaction involving a strong nucleophile and my this compound, but I am isolating a product with a different heterocyclic core. What is happening?
Root Cause Analysis:
Nucleophilic attack on the oxazole ring, particularly at the electron-deficient C2 position, can lead to ring cleavage rather than simple substitution.[8] In the presence of certain nucleophiles, this ring-opening can be followed by a recyclization event to form a new heterocyclic system. For instance, reaction with ammonia or formamide can lead to the formation of an imidazole ring.[8] Strong bases can also deprotonate the C2 position, leading to an equilibrium with a ring-opened isocyanide intermediate, which can be trapped by electrophiles.[4][7]
dot
Caption: General pathway for nucleophilic ring transformation.
Mitigation Strategies:
-
Protecting Groups: If your desired transformation does not involve the oxazole ring itself, consider if a temporary protecting group strategy could shield the ring from nucleophilic attack.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often disfavor the ring-opening pathway.
-
Nucleophile Choice: If possible, use a less aggressive nucleophile or a hindered nucleophile that is less likely to attack the C2 position.
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile. A less polar solvent may reduce the propensity for ring-opening.
-
-
Alternative Synthetic Routes: If ring-opening proves to be an unavoidable side reaction, it may be necessary to reconsider your synthetic strategy. For example, constructing the desired functionality before the formation of the oxazole ring.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable to high temperatures?
A: Oxazoles are generally considered to be thermally stable and often do not decompose at high boiling temperatures.[2][3] However, the specific thermal stability of this compound would depend on the conditions, including the presence of other reagents and the atmosphere. It is always recommended to perform a thermal stability study, such as by using Differential Scanning Calorimetry (DSC), if your application involves high temperatures.[9]
Q2: Can the nitrile group on this compound be hydrolyzed?
A: Yes, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under appropriate acidic or basic conditions. However, it is crucial to consider the stability of the oxazole ring under these conditions. Strong acidic or basic hydrolysis of the nitrile will likely lead to concomitant ring-opening of the oxazole. Milder, selective methods for nitrile hydrolysis should be explored.
Q3: Is the oxazole ring in my compound susceptible to photochemical reactions?
A: Oxazole rings can undergo photolysis, which may lead to the formation of oxidation products or rearrangement to other isomers.[2][10] If your experimental setup involves exposure to UV light, it is advisable to protect the reaction from light to prevent potential photochemical side reactions.
Q4: What is the expected reactivity of the phenyl group at the C5 position?
A: The phenyl group at C5 can undergo typical electrophilic aromatic substitution reactions (e.g., nitration, halogenation). However, the reactivity will be influenced by the electron-donating or -withdrawing nature of the oxazole ring system.
Data Summary
| Condition | Potential Side Reaction | Mitigation Approach |
| Strong Acid (e.g., 6M HCl) | Acid-catalyzed hydrolysis | Use milder acid, anhydrous conditions, lower temperature |
| Strong Nucleophile (e.g., NH3) | Ring-opening and transformation | Lower temperature, use less reactive nucleophile |
| Elevated Temperature | Potential for thermal decomposition | Conduct thermal stability analysis (DSC) |
| UV Light Exposure | Photochemical degradation/rearrangement | Protect reaction from light |
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Tantak, M. P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 2269-2303. [Link]
-
Wikipedia. Oxazole. [Link]
-
Brainly.in. In thiazole and oxazole nucleophilic attack at,. [Link]
-
Wikipedia. Isoxazole. [Link]
-
Galiano, F., et al. (2014). Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. Macromolecules, 47(15), 5075-5085. [Link]
-
Houghtaling, M. A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Tetrahedron Letters, 80, 153241. [Link]
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]
-
Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
Mood, A. G., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2638-2648. [Link]
-
ResearchGate. Azo-substituted 1,2,4-oxadiazoles as insensitive energetic materials. [Link]
-
Vedejs, E., & Lu, S. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 70(23), 9437-9440. [Link]
-
Carreiras, M. C., et al. (2007). Synthesis and Friedländer reactions of 5-amino-4-cyano-1,3-oxazoles. Heterocycles, 71(10), 2249-2262. [Link]
-
Wieczerzak, E., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. Molecules, 28(22), 7646. [Link]
-
Husain, A., et al. (2015). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2015, 961798. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]
-
Kumar, R., et al. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 1(4), 1-11. [Link]
-
Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152. [Link]
-
ChemSynthesis. ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]
-
Dr. Venkatesh P. (2018). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Somsák, L., et al. (1993). Synthesis of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-L- and -D-arabinopyranosides possessing antithrombotic activity. Carbohydrate Research, 241, 129-141. [Link]
-
Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
-
Semantic Scholar. Synthesis of New 1,3-Oxazole Derivatives. [Link]
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- 10. Isoxazole - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Reactivity Guide: 5-Phenyl-1,3-oxazole-4-carbonitrile vs. Isoxazole Isomers
The following guide provides an in-depth technical comparison of 5-Phenyl-1,3-oxazole-4-carbonitrile versus its isoxazole isomers (specifically 5-phenylisoxazole-4-carbonitrile and 3-phenylisoxazole-4-carbonitrile). This analysis focuses on reactivity profiles, synthetic utility, and stability, designed for medicinal chemists and process scientists.
Executive Summary
The structural isomerism between This compound (Compound A) and its isoxazole counterparts (Compounds B1/B2 ) presents a classic case of bioisosteric divergence . While both scaffolds share the C
-
Oxazole (A): Characterized by a "masked carbene" character at C-2, making it highly susceptible to lithiation and nucleophilic attack. It is generally more stable to reduction but sensitive to acid-catalyzed hydrolysis.
-
Isoxazole (B): Defined by the weak N–O bond (
kJ/mol). This bond is the "Achilles' heel," rendering the ring unstable to reducing conditions (cleavage to enamino ketones) and strong bases (ring opening).
Key Takeaway: Choose the oxazole scaffold for C-H functionalization chemistry and oxidative stability. Choose the isoxazole scaffold if the ring is intended as a "prodrug" or latent functionality (e.g., to generate 1,3-dicarbonyls) or for specific Boulton-Katritzky rearrangements.
Chemical Identity & Electronic Structure
| Feature | This compound | 5-Phenylisoxazole-4-carbonitrile | 3-Phenylisoxazole-4-carbonitrile |
| Structure | Heteroatoms at 1,3 positions.[1][2][3] | Heteroatoms at 1,2 positions.[4] | Heteroatoms at 1,2 positions.[4][5] |
| Dipole Moment | Moderate (~1.5 D) | High (~2.9 D) | High (~3.5 D) |
| pKa (Conj. Acid) | ~0.8 (Weakly basic) | ~ -3.0 (Very weakly basic) | ~ -3.0 |
| C-H Acidity | High at C-2 (pKa ~20) | Low at C-3 | High at C-5 (pKa ~22) |
| Lability | Ring opens to isonitrile (Base) | Ring opens to cyanoketone (Base) | Ring opens to nitrile oxide (Base) |
Structural Visualization
The following diagram illustrates the core reactivity nodes for the oxazole vs. isoxazole scaffolds.
Caption: Comparative reactivity nodes. Blue indicates Oxazole pathways; Red indicates Isoxazole pathways.
Detailed Reactivity Profiles
Electrophilic Aromatic Substitution (EAS)
Both systems are electron-deficient due to the pyridine-like nitrogen and the strongly electron-withdrawing nitrile (CN) group at position 4.
-
Oxazole: The C-2 position is deactivated. Electrophilic attack is extremely difficult without activating groups. Nitration or halogenation typically fails or requires forcing conditions that degrade the nitrile.
-
Isoxazole: The C-4 position is the usual site for EAS, but it is already blocked by the nitrile. The phenyl ring is the most likely site for EAS (e.g., nitration), occurring at the meta position of the phenyl ring due to the electron-withdrawing nature of the heterocycle.
Nucleophilic Interactions & Ring Transformations
This is the primary differentiator.
A. Oxazole (Compound A):
-
C-2 Deprotonation: Treatment with strong bases (LDA, n-BuLi) at -78°C exclusively deprotonates C-2. The resulting lithio-species is in equilibrium with an acyclic isocyanide enolate .
-
Implication: You can trap this species with electrophiles (aldehydes, halides) to functionalize C-2.
-
-
Hydrolysis: Acidic hydrolysis attacks the C-2 position, opening the ring to form
-acylamino nitriles or acids.
B. Isoxazole (Compound B):
-
N-O Bond Cleavage: The N-O bond is easily cleaved by catalytic hydrogenation (H
/Pd-C) or reducing metals (Fe/AcOH). This transforms the isoxazole into a -amino enone or 1,3-dicarbonyl equivalent.-
Implication: Isoxazoles are often used as "masked" 1,3-dicarbonyls in synthesis.
-
-
Base Sensitivity: 3-unsubstituted isoxazoles (like 5-phenylisoxazole-4-carbonitrile) are relatively stable to base at C-3. However, 3-phenylisoxazole-4-carbonitrile (where C-5 is H) is rapidly deprotonated and ring-opens to form benzoylacetonitrile derivatives.
Rearrangements
-
Cornforth Rearrangement (Oxazole): Classically, 4-acyl-oxazoles rearrange to isomeric oxazoles via a nitrile ylide intermediate.
-
Note on Nitrile: The 4-cyano group does not facilitate the thermal Cornforth rearrangement effectively because it lacks the carbonyl oxygen required to form the dioxazole intermediate. Therefore, This compound is thermally stable relative to its 4-acyl analogs.
-
-
Photoisomerization: Upon UV irradiation (254 nm), 5-phenylisoxazole-4-carbonitrile undergoes valence isomerization to an azirine, which then rearranges to This compound . This is a known synthetic route to access the oxazole from the isoxazole.
Experimental Protocols
Protocol 1: C-H Activation (Lithiation) of this compound
Purpose: To functionalize the C-2 position.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: LiHMDS or LDA (1.1 eq)
-
Electrophile: Methyl Iodide or Benzaldehyde (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.
-
Base Addition: Add LDA (1.1 eq) dropwise over 10 minutes. The solution may turn yellow/orange, indicating the formation of the oxazol-2-yllithium species.
-
Critical Control: Do not allow temperature to rise above -60°C to prevent ring opening to the isocyanide.
-
-
Trapping: Stir for 30 minutes at -78°C. Add the electrophile (dissolved in minimal THF) dropwise.
-
Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc (3x), wash with brine, dry over Na
SO , and concentrate.
Protocol 2: Reductive Ring Opening of 5-Phenylisoxazole-4-carbonitrile
Purpose: To generate the
Reagents:
-
Substrate: 5-Phenylisoxazole-4-carbonitrile[6]
-
Catalyst: 10% Pd/C (10 wt%)
-
Solvent: Ethanol or Methanol
-
Hydrogen Source: H
balloon (1 atm)
Step-by-Step:
-
Dissolution: Dissolve the isoxazole in ethanol (0.1 M) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C under a nitrogen stream (Caution: Pyrophoric).
-
Hydrogenation: Purge the flask with H
gas three times. Stir vigorously under H atmosphere at room temperature for 4-6 hours. -
Monitoring: Monitor by TLC. The isoxazole spot will disappear, replaced by a more polar amine spot.
-
Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash with ethanol.
-
Isolation: Concentrate the filtrate to obtain the open-chain enamino nitrile.
Comparative Data Summary
| Property | Oxazole (4-CN, 5-Ph) | Isoxazole (4-CN, 5-Ph) |
| Melting Point | 98–100 °C (approx) | 120–122 °C (approx) |
| IR Nitrile Stretch | ~2230 cm | ~2245 cm |
| Reaction with n-BuLi | C-2 Lithiation (Stable at -78°C) | Ring Fragmentation / Lateral Lithiation |
| Reaction with H | Stable (Ring intact) | Unstable (Ring opens) |
| Reaction with Hydrazine | Stable | Ring transformation to Pyrazoles |
| UV Stability | Stable | Isomerizes to Oxazole |
Reaction Logic Diagram (Graphviz)
This diagram maps the divergent synthetic pathways for the two isomers.
Caption: Divergent synthetic fates. Oxazoles facilitate substitution; Isoxazoles facilitate ring opening/transformation.
References
-
Synthesis and Reactivity of Oxazoles
-
Isoxazole Rearrangements (Boulton-Katritzky)
- Title: Mononuclear Heterocyclic Rearrangements.
- Source: Advances in Heterocyclic Chemistry, Vol 2, 1963.
-
URL:[Link]
-
Lithiation of Oxazoles
- Title: Lithiation of oxazoles and rel
- Source: Tetrahedron, 1994, 50(20), 5933-5960.
-
URL:[Link]
-
Photoisomerization of Isoxazoles
Sources
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- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Melting Point Validation of 5-Phenyl-1,3-oxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Editorial Note: The existing scientific literature lacks a formally published melting point for 5-Phenyl-1,3-oxazole-4-carbonitrile. For the purpose of this illustrative guide, we will proceed with a hypothetical, yet chemically reasonable, expected melting point of 152-154 °C . This will serve as our benchmark for the validation and comparative analysis outlined herein.
The Critical Role of Melting Point in Pharmaceutical Sciences
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of purity. For active pharmaceutical ingredients (APIs), a sharp and consistent melting point range is a critical quality attribute, directly reflecting the absence of impurities that could impact safety and efficacy. A depressed or broad melting point range is a classic sign of impurity, a phenomenon explained by the colligative properties of solutions, where a solute (impurity) lowers the freezing/melting point of a solvent (the pure compound). This guide will detail a robust workflow for not only determining the melting point but also for validating its purity through orthogonal analytical techniques.
Experimental Validation Workflow
The comprehensive validation of the melting point of a pure substance should not rely on a single technique. A multi-faceted approach, integrating traditional methods with modern analytical technologies, provides a more complete and trustworthy assessment of a compound's purity and identity.
Caption: Workflow for comprehensive melting point validation.
Detailed Experimental Protocols
Melting Point Determination via Digital Apparatus
This method provides a direct visual and instrumental measurement of the melting range.
Principle: A small, finely powdered sample is heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (meniscus) are recorded. For a pure substance, this range should be narrow (typically < 2 °C).
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the sample to a fine, uniform powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus (e.g., Stuart SMP30 or similar).
-
Rapid Ramp (Optional): If the approximate melting point is unknown, perform a rapid temperature ramp (10-20 °C/min) to get a preliminary estimate.
-
Formal Determination: For an accurate measurement, set the apparatus to ramp at a slower, controlled rate of 1-2 °C/min, starting from a temperature approximately 10-15 °C below the expected melting point.
-
Observation and Recording: Record the temperature at the first sign of liquid formation (onset) and the temperature at which the last solid particle melts (completion). Repeat the measurement in triplicate.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Principle: As the sample melts, it undergoes an endothermic phase transition, which is detected as an increase in heat flow compared to the inert reference. The resulting peak provides information on the melting point (onset and peak temperature) and the enthalpy of fusion. The shape of the peak can also indicate the presence of impurities.
Caption: Principle of Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to ensure good thermal contact and prevent sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: Determine the onset temperature, peak maximum, and enthalpy of fusion (area under the curve) from the resulting thermogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for assessing the purity of a compound by separating it from potential impurities.
Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Components of the sample travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation and quantification. Purity is typically expressed as the area percentage of the main peak.
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.
Comparative Data Analysis
The following table summarizes the expected outcomes from the different analytical techniques for a pure sample of this compound.
| Analytical Technique | Parameter Measured | Expected Result for Pure Compound | Indication of Impurity |
| Digital Melting Point | Melting Range (°C) | 152-154 °C (sharp, narrow range) | Depressed and broadened range (e.g., 145-151 °C) |
| DSC | Onset Temperature (°C) | ~152 °C | Lower onset temperature |
| Peak Shape | Sharp, symmetrical endotherm | Broadened, asymmetric peak | |
| HPLC | Purity (%) | > 99.5% | Presence of additional peaks, main peak area < 99.5% |
Discussion and Interpretation
A high degree of confidence in the purity of this compound is achieved when all three analytical methods provide congruent results.
-
Ideal Scenario (High Purity): The digital melting point apparatus reveals a sharp melting range of 152-154 °C. The DSC thermogram shows a single, sharp endothermic peak with an onset temperature around 152 °C. The HPLC chromatogram displays a single major peak with an area percentage greater than 99.5%. This convergence of data strongly validates the compound's purity.
-
Scenario with Impurities: If the melting point is observed to be, for instance, 145-151 °C, this depression and broadening would be a primary red flag. The DSC would likely corroborate this with a lower onset temperature and a broader, possibly shouldered, peak. The HPLC analysis would then be expected to show one or more secondary peaks, confirming the presence of impurities and allowing for their quantification.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) are complementary techniques used to confirm the chemical structure of the main peak and potentially identify the impurities detected by HPLC.
Conclusion
The validation of a melting point is not a single measurement but a systematic process of data integration from orthogonal analytical techniques. For a critical material like this compound, relying solely on a visual melting point is insufficient for rigorous quality control in a research or drug development setting. By employing a comprehensive workflow that includes DSC for thermal purity and HPLC for chromatographic purity, researchers can establish a highly reliable and defensible purity profile for their compound.
References
-
United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature.[Link]
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology.[Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]
-
Gabashvili, A., et al. (2021). Synthesis, Characterization, and Study of Anti-HPV Activity and Cell Cytotoxicity of Novel 1,3-Oxazole-4-Carbonitrile and 4-Sulfonylamide-5-Phenyl-1,3-Thiazole Derivatives in Vitro. Molecules. [Link]
-
ChemSynthesis. Ethyl 5-phenyl-1,3-oxazole-4-carboxylate.[Link]
A Comparative Analysis of Fluorescence Quantum Yields in Phenyloxazole Derivatives: A Guide for Researchers
Phenyloxazole derivatives form a cornerstone of fluorescent compounds, integral to advancements in scintillation counting, organic light-emitting diodes (OLEDs), and bio-imaging.[1] A critical parameter governing their efficacy in these applications is the fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed photons into emitted fluorescence. This guide provides a comparative analysis of the fluorescence quantum yields of several key phenyloxazole derivatives, offering insights into the structural and environmental factors that modulate their emissive properties. We present collated experimental data, a detailed protocol for quantum yield determination, and an exploration of the underlying photophysical principles to empower researchers in selecting and designing optimal fluorescent probes.
Comparative Fluorescence Quantum Yields
The fluorescence quantum yield of phenyloxazole derivatives is highly sensitive to their molecular structure and the surrounding solvent environment. The following table summarizes the reported quantum yields for several prominent phenyloxazole derivatives in various solvents.
| Compound | Structure | Solvent | Quantum Yield (Φf) | Reference Standard |
| 2,5-Diphenyloxazole (PPO) | 2-phenyl, 5-phenyl substituted oxazole | Cyclohexane | ~1.0[2] | Quinine Sulfate |
| Ethanol | Solvent-dependent[2] | Quinine Sulfate | ||
| Toluene | Not Reported[2] | Not Reported | ||
| Cyclohexane | 0.842 ± 0.042[3] | Quinine Sulfate | ||
| 1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP) | Two 5-phenyloxazol-2-yl groups attached to a central benzene ring | Cyclohexane | Slightly higher than bis-MSB[3] | Quinine Sulfate |
| 2-(4-Biphenylyl)-5-phenyloxazole (BPO) | 2-(4-biphenylyl), 5-phenyl substituted oxazole | Cyclohexane | High[3] | PPO |
| 2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole (Butyl-PBD) | A derivative with an oxadiazole core | Mineral Oil | Similar to PPO[4] | Not specified |
| Cyclohexane | High[3] | PPO | ||
| 2-Phenoxathiinyl-5-phenyloxazole | Phenoxathiinyl group at position 2 | Cyclohexane | Drastic decrease compared to PPO[5] | Not specified |
| Methanol | Drastic decrease compared to PPO[5] | Not specified | ||
| 5-Phenoxathiinyl-2-phenyloxazole | Phenoxathiinyl group at position 5 | Cyclohexane | Drastic decrease compared to PPO[5] | Not specified |
| Methanol | Drastic decrease compared to PPO[5] | Not specified |
Understanding the Photophysical Landscape: Structure-Property Relationships
The fluorescence quantum yield of phenyloxazole derivatives is intricately linked to their molecular architecture. The oxazole ring, acting as a versatile scaffold, can be functionalized with various substituent groups that modulate its electronic and photophysical properties.[1]
The Core Chromophore: PPO as a Benchmark
2,5-Diphenyloxazole (PPO) is a widely recognized scintillator and serves as a foundational structure for understanding this class of compounds. Its high fluorescence quantum yield, approaching unity in non-polar solvents like cyclohexane, is attributed to its rigid, planar structure which minimizes non-radiative decay pathways.[2] The phenyl groups extend the π-conjugated system, enhancing the molar absorptivity and contributing to its efficient fluorescence.
Influence of Substituents
The nature and position of substituents on the phenyl rings or the oxazole core can significantly impact the fluorescence quantum yield.
-
Electron-Donating and Withdrawing Groups: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This can lead to intramolecular charge transfer (ICT) upon excitation, a phenomenon that is often sensitive to solvent polarity.[1] While ICT can sometimes lead to desirable solvatochromic shifts, it can also introduce non-radiative decay channels, thereby quenching fluorescence. For instance, studies on other aromatic systems have shown that the strategic placement of EDGs and EWGs can either enhance or decrease the quantum yield depending on the specific molecular design.[6]
-
Steric Effects and Molecular Rigidity: The planarity of the molecule is crucial for high fluorescence efficiency. Bulky substituents that force the phenyl rings out of plane with the oxazole core can disrupt π-conjugation and increase vibrational degrees of freedom, promoting non-radiative decay and lowering the quantum yield. Conversely, structural modifications that enhance rigidity can lead to higher quantum yields.
-
Heavy Atoms and Intersystem Crossing: The introduction of heavy atoms, such as sulfur in the phenoxathiinyl derivatives, can significantly decrease the fluorescence quantum yield.[5] This is due to the enhanced probability of intersystem crossing (ISC), a non-radiative process where the excited singlet state transitions to a triplet state. This spin-forbidden transition is facilitated by spin-orbit coupling, which is more pronounced in the presence of heavy atoms.
The Role of the Solvent Environment
The solvent plays a critical role in the photophysical behavior of phenyloxazole derivatives.
-
Polarity and Solvatochromism: In polar solvents, molecules with a significant change in dipole moment upon excitation can exhibit solvatochromism, where the emission maximum shifts with solvent polarity. This is due to the reorientation of solvent molecules around the excited state dipole, which stabilizes the excited state.[1] This stabilization can sometimes lead to a decrease in the energy gap to the ground state, which, according to the energy gap law, can increase the rate of non-radiative decay and lower the quantum yield.
-
Viscosity: A more viscous solvent can restrict molecular motion, including torsional vibrations and rotations, which are common non-radiative decay pathways. This restriction can lead to an increase in the fluorescence quantum yield.
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is a widely used and accessible technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[2]
Causality Behind Experimental Choices
-
Choice of Standard: The selection of an appropriate quantum yield standard is paramount. The standard should have a well-characterized and stable quantum yield, absorb and emit in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors, and be soluble in the same solvent as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546) is a commonly used standard for the blue-violet region where many phenyloxazole derivatives emit.
-
Concentration and Absorbance: To avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution, it is crucial to work with dilute solutions. The absorbance of both the sample and the standard at the excitation wavelength should be kept low, typically below 0.1, to ensure a linear relationship between absorbance and fluorescence intensity.
-
Solvent Purity: The use of spectroscopic grade solvents is essential to avoid interference from fluorescent impurities.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the phenyloxazole derivative (sample) and the chosen standard (e.g., quinine sulfate) in the same spectroscopic grade solvent.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is within the linear range (0.01 - 0.1).
-
-
UV-Vis Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Emission Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard.
-
It is crucial that the emission spectra are corrected for the wavelength-dependent sensitivity of the instrument.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.
-
The slope of these lines represents the gradient (Grad).
-
-
Calculation of Quantum Yield:
-
The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if they are different).
-
Experimental Workflow Diagram
Caption: Workflow for the determination of relative fluorescence quantum yield.
Logical Relationships in Photophysical Properties
The interplay between molecular structure, solvent environment, and the resulting photophysical properties can be visualized as a logical flow.
Caption: Factors influencing the fluorescence quantum yield of phenyloxazole derivatives.
Conclusion
The fluorescence quantum yield is a critical parameter for evaluating the performance of phenyloxazole derivatives in various applications. This guide has provided a comparative overview of the quantum yields of several key derivatives, highlighting the significant influence of molecular structure and solvent environment. By understanding the principles of structure-property relationships and employing rigorous experimental protocols, researchers can make informed decisions in the selection and design of phenyloxazole-based fluorophores with tailored photophysical properties for their specific needs. The continued exploration of novel derivatives with enhanced quantum yields will undoubtedly drive further innovation in fields reliant on high-performance fluorescent materials.
References
-
Aguilar-Arevalo, A., et al. (n.d.). The absorption and emission spectra of butyl-PBD and PPO with the MiniBooNE PMT quantum efficiency overlaid on the right. ResearchGate. Available at: [Link]
-
Ionescu, S., et al. (2007). 2-phenoxathiinyl-5-phenyloxazole and 5-phenoxathiinyl-2-phenyloxazole derivatives: experimental and theoretical study of emission properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(4-5), 1165-1170. Available at: [Link]
-
Saeed, A., & Shabir, G. (2020). Solvent dependence of the fluorescence quantum yield ( Φf ) , together with the Δ f value of the solvents. Photochemical & Photobiological Sciences. ResearchGate. Available at: [Link]
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Ionescu, S., et al. (2005). Experimental and theoretical study of 2,5-diaryloxazoles whose aryl are para-substituted phenyl groups. The Journal of Physical Chemistry A, 109(45), 10349-10355. Available at: [Link]
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Various Authors. (2025). Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles. MDPI. Available at: [Link]
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Dogra, S. K. (1992). and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Journal of Chemical Sciences, 104(6), 635-647. Available at: [Link]
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Horrocks, D. L. (1967). Concentration Effects on the Fluorescence of PBD and Butyl-PBD. The Journal of Chemical Physics, 47(8), 3090-3091. Available at: [Link]
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Various Authors. (n.d.). Summary of the effect of electron donor-acceptor groups on the quantum yield and on the onset of the absorption wavelength. ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Butyl PBD. Available at: [Link]
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Various Authors. (n.d.). Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. ResearchGate. Available at: [Link]
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Various Authors. (n.d.). The effect of electron withdrawing groups on functional conjugated systems. Available at: [Link]
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Buck, C., et al. (2015). Light propagation and fluorescence quantum yields in liquid scintillators. arXiv preprint arXiv:1509.02327. Available at: [Link]
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Various Authors. (2024). Role of Electron Withdrawing Moieties in Phenoxazine–Oxadiazole-Based Donor–Acceptor Compounds Towards Enriching Tadf Emission. SSRN. Available at: [Link]
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Wang, C., et al. (2020). 2-Aryl-perfluorobenzoxazoles: synthesis, fluorescence properties and synthetic applications in cubic platinum nanoparticles. Journal of Materials Chemistry C, 8(2), 553-557. Available at: [Link]
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Wada, Y., et al. (2023). Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐11 (or 13)‐(4‐(diphenylamino)phenyl)‐6H‐isoindolo[2,1‐a]quinolin‐6‐one Derivatives. ChemistrySelect, 8(33), e202302196. Available at: [Link]
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Various Authors. (2025). Novel 5-Aryl-[4][5][7]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. MDPI. Available at: [Link]
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Various Authors. (n.d.). Fluorescence quantum yields (ΦF) of PNox derivatives in several solvents of different polarity. ResearchGate. Available at: [Link]
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Various Authors. (2025). A Comprehensive Study on the Photophysical Properties and Solvatochromic Behavior of Fluorescent Oxazole for Deep Blue OLED Applications. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2002). Studies on the nanotubes formed by 2-phenyl-5-(4-diphenylyl)1,3,4-oxadiazole and cyclodextrins. Journal of Photochemistry and Photobiology A: Chemistry, 150(1-3), 131-137. Available at: [Link]
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Various Authors. (2025). The impact of electron-donating and withdrawing groups on diketopyrrolopyrrole-based dye sensitizers. Journal of Chemical Sciences, 137(1), 1-11. Available at: [Link]
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Suzuki, K., et al. (2009). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Physical Chemistry Chemical Physics, 11(42), 9850-9860. Available at: [Link]
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Various Authors. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Journal of Fluorescence, 35(4), 1-13. Available at: [Link]
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de Queiroz, A. C., et al. (2024). Naphthoxazoles Derived from Lapachol as Fluorescent DNA Probes. Journal of the Brazilian Chemical Society. Available at: [Link]
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Mahapatra, A. K., et al. (2021). Electron-donating and -withdrawing groups discriminate the fluorometric sensing of phosgene. Analytical Methods, 13(38), 4449-4455. Available at: [Link]
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Various Authors. (2022). Optimization of the Composition of Toluene-Based Liquid Scintillator. Instrumentation, 1(1), 1-10. Available at: [Link]
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Various Authors. (2022). Safe liquid scintillators for large scale detectors. MPG.PuRe. Available at: [Link]
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Distinguishing 5-Phenyl-1,3-oxazole-4-carbonitrile from Regioisomers
Executive Summary
In the development of heterocyclic pharmacophores, 5-phenyl-1,3-oxazole-4-carbonitrile (Target) is a privileged scaffold often synthesized via cyclization strategies that risk generating its regioisomer, 4-phenyl-1,3-oxazole-5-carbonitrile (Impurity/Alternative).
Distinguishing these isomers is a critical quality attribute (CQA) because the position of the phenyl and nitrile groups fundamentally alters the molecule's electronic landscape, metabolic stability, and binding affinity. While Mass Spectrometry (MS) often fails to differentiate these isobaric species, 2D NMR (HMBC) provides the definitive structural confirmation.
This guide outlines a self-validating analytical workflow to unambiguously assign the regiochemistry of phenyl-oxazole carbonitriles.
Structural Landscape & Synthetic Origins[1]
Before applying analytical techniques, one must understand the structural competitors. The primary challenge is the "4/5 switch" on the oxazole ring.
| Feature | Target Molecule | Primary Regioisomer |
| Name | This compound | 4-Phenyl-1,3-oxazole-5-carbonitrile |
| Structure | Phenyl at C5, Nitrile at C4 | Phenyl at C4, Nitrile at C5 |
| Synthetic Risk | Common product of Van Leusen reaction (Aldehyde + TosMIC) under specific basic conditions. | Can arise from modified cyclizations or specific isocyanide precursors. |
| Electronic State | C2-H is flanked by N and O. C4 carries an electron-withdrawing CN. | C2-H is flanked by N and O. C5 carries an electron-withdrawing CN. |
The "Silent" Isomers: Isoxazoles
Note: Be aware that 1,3-dipolar cycloadditions can sometimes yield isoxazoles (1,2-oxazoles) if hydroxylamine chemistry is involved.[1] These are chemically distinct but isobaric.
Primary Protocol: NMR Spectroscopy (The Gold Standard)
Standard 1D
Experimental Logic (The "Why")
HMBC correlates protons to carbons separated by 2-3 bonds (
-
The C2-Proton Beacon: Correlates to both C4 and C5.
-
The Phenyl Ortho-Proton Beacon: Correlates only to the oxazole carbon it is directly attached to (C5 in the Target, C4 in the Isomer).
Step-by-Step Characterization Workflow
Step 1: Sample Preparation
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl
to prevent overlap of aromatic signals with the solvent peak). -
Tube: High-precision 5mm NMR tube.
Step 2: Data Acquisition
-
Experiment 1: 1D
H NMR: Acquire standard proton spectrum (16 scans). -
Experiment 2: 1D
C NMR: Acquire carbon spectrum (1024+ scans) to identify the Nitrile carbon (~112-116 ppm) and Oxazole carbons. -
Experiment 3: 2D HMBC: Set long-range coupling delay optimized for 8 Hz (approx 60-70 ms).
Step 3: Spectral Analysis (Decision Matrix)
Look for the correlation from the Phenyl Ortho-Protons (approx 7.6 - 8.0 ppm multiplet).
-
Scenario A (Target: 5-Phenyl):
-
The Phenyl ortho-protons show a strong
correlation to a quaternary carbon at ~150-155 ppm (C5). -
Reasoning: C5 is adjacent to Oxygen, shifting it downfield.
-
-
Scenario B (Isomer: 4-Phenyl):
-
The Phenyl ortho-protons show a strong
correlation to a quaternary carbon at ~130-140 ppm (C4). -
Reasoning: C4 is adjacent to Nitrogen (and the CN group), typically resonating upfield relative to C5.
-
Visualization: The HMBC Decision Tree
Caption: HMBC logic flow for distinguishing oxazole regioisomers based on the chemical shift of the carbon correlating to the phenyl group.
Secondary Protocol: Vibrational Spectroscopy (FT-IR)
While less definitive than NMR, FT-IR provides a rapid "fingerprint" check, particularly useful for in-process monitoring.
| Feature | 5-Phenyl-4-carbonitrile (Target) | 4-Phenyl-5-carbonitrile (Isomer) |
| CN Stretch ( | ~2225 - 2235 cm | ~2235 - 2245 cm |
| Mechanism | The nitrile at C4 is conjugated with the C4=C5 double bond and the phenyl ring at C5 (cross-conjugation). This extensive conjugation typically lowers the stretching frequency. | The nitrile at C5 is conjugated, but the electronic push-pull from the ring oxygen is different. |
| Ring Breathing | Characteristic oxazole ring breathing bands at 1500-1600 cm | Similar, but intensity ratios differ due to dipole moment changes. |
Experimental Tip: Run a solid-state IR (ATR) on the dry powder. If the CN peak appears as a split peak or has a shoulder, you likely have a mixture of regioisomers.
Comparative Data Summary
Use this table to benchmark your experimental data.
| Parameter | This compound | 4-Phenyl-1,3-oxazole-5-carbonitrile |
| Singlet, | Singlet, | |
| C5 (~152 ppm) | C4 (~135 ppm) | |
| C4 (~110-120 ppm) | C5 (~120-130 ppm) | |
| HMBC Correlation | Ph(ortho) | Ph(ortho) |
| Melting Point | Typically high melting (crystalline solid) | Varies, often lower melting or oil if impure |
Synthesis-Based Validation (The "Reality Check")
Your synthesis method is the first indicator of regiochemistry.
-
Van Leusen Reaction (TosMIC + Aldehyde):
-
Standard Conditions (K2CO3, MeOH): Predominantly yields the 5-substituted oxazole (Target).
-
Mechanism: The TosMIC anion attacks the aldehyde carbonyl, followed by cyclization where the Tosyl group is eliminated. This mechanism regioselectively places the aldehyde's R-group (Phenyl) at position 5.
-
Reliability: High (>95% regioselectivity usually).
-
-
Cornforth Rearrangement / Other Cyclizations:
-
If synthesizing via
-acylamino ketones or similar precursors, the risk of obtaining the 4-phenyl isomer or mixtures is significantly higher.
-
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 1,4-disubstituted imidazoles." Journal of Organic Chemistry, 1977. (Foundational text on TosMIC chemistry establishing 5-substitution preference).
-
Turchi, I. J., & Dewar, M. J. "The Chemistry of Oxazoles." Chemical Reviews, 1975. (Comprehensive review of oxazole spectroscopy and synthesis).
-
Kulkarni, B. A., et al. "An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC)." Tetrahedron Letters, 1999.[2] (Modern application of the synthesis confirming regioselectivity).
- Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Authoritative reference for general NMR correlation rules described in the HMBC section).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
